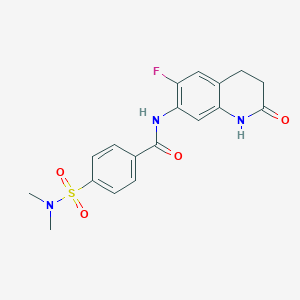
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is used to treat various bacterial infections, including meningitis, typhoid fever, and respiratory tract infections. Chloramphenicol has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This prevents the synthesis of new proteins, which are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing protein synthesis. It has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell proliferation. 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been shown to have a low toxicity profile and is generally well-tolerated by patients.
実験室実験の利点と制限
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has several advantages for lab experiments. It is a broad-spectrum antibiotic that can be used to treat a wide range of bacterial infections. It has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, there are some limitations to using 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol in lab experiments. It has been shown to have some potential side effects, including the development of aplastic anemia. It is also not effective against all types of bacteria, and resistance to 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been reported in some bacterial strains.
将来の方向性
There are several future directions for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol research. One area of interest is the development of new and more effective antibiotics that can overcome bacterial resistance. Another area of interest is the investigation of 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol could lead to more efficient and cost-effective production of this important antibiotic.
Conclusion:
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol is a broad-spectrum antibiotic that has been extensively studied for its mechanism of action and biochemical and physiological effects. It has been used to treat a wide range of bacterial infections and has several advantages for lab experiments. However, there are also some limitations to using 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol, including the potential for side effects and bacterial resistance. Future research directions for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol include the development of new antibiotics, investigation of its immunomodulatory effects, and the development of more efficient synthesis methods.
合成法
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol can be synthesized through various methods, including the reaction of p-nitrophenol with thionyl chloride, followed by the reaction with N-methyl-N-(2-hydroxyethyl)amine. Another method involves the reaction of chloroacetyl chloride with N-methyl-N-(2-hydroxyethyl)amine, followed by the reaction with p-nitrophenol. The final product is then purified through recrystallization.
科学的研究の応用
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been extensively studied for its antimicrobial properties. It has been used to treat a wide range of bacterial infections, including those caused by gram-negative and gram-positive bacteria. It has also been used to treat infections caused by anaerobic bacteria. 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been used in both in vitro and in vivo studies to investigate its mechanism of action and biochemical and physiological effects.
特性
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZYTYVQOOLUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)


![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)
